molecular formula C20H13BrO B12826950 2-(4-Bromophenyl)-3-phenyl-benzofuran

2-(4-Bromophenyl)-3-phenyl-benzofuran

Cat. No.: B12826950
M. Wt: 349.2 g/mol
InChI Key: PHKHASOVSMHRKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3-phenyl-benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom on the phenyl ring and a phenyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-phenyl-benzofuran can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the carbon-carbon bond between the phenyl and benzofuran rings. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Another method involves the condensation of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-phenyl-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Debrominated benzofuran or reduced functional groups.

    Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

2-(4-Bromophenyl)-3-phenyl-benzofuran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials with unique properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development. Its structural features make it a candidate for designing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-phenyl-benzofuran involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-3-phenyl-benzofuran is unique due to the presence of both the bromine atom and the phenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its structural features allow for diverse modifications, enabling the synthesis of a wide range of derivatives with tailored properties .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 2-(4-Bromophenyl)-3-phenyl-benzofuran?

  • Methodological Answer : Synthesis typically involves coupling reactions to introduce substituents at the C-2 and C-3 positions of the benzofuran core. A one-pot approach using palladium catalysis (e.g., Pd(OAc)₂/PPh₃) is effective for constructing the benzofuran ring while avoiding toxic diazo compounds . For bromophenyl substitution, Suzuki-Miyaura cross-coupling with 4-bromophenylboronic acid is widely used. Reaction optimization includes solvent selection (toluene or dichloromethane), base (K₂CO₃), and temperature control (85°C for 3.5 hours) to achieve yields up to 78% .

Q. What biological activities are reported for 2-arylbenzofuran derivatives?

  • Methodological Answer : 2-Arylbenzofurans exhibit diverse bioactivities, including MAO-B inhibition (IC₅₀ = 140 nM for 5-nitro derivatives), acetylcholinesterase (AChE) inhibition, and antimicrobial properties . The bromine substituent at the 4-position enhances metabolic stability and influences selectivity in enzyme inhibition, as shown in docking studies . Biological screening often involves in vitro assays (e.g., enzyme kinetics) followed by computational validation (e.g., molecular docking) .

Q. How are structural features of this compound characterized?

  • Methodological Answer : X-ray crystallography confirms the planar benzofuran core and dihedral angles between substituents (e.g., 4-bromophenyl and phenyl groups at ~45°) . Spectroscopic methods include FT-IR (C–Br stretch at ~780 cm⁻¹) and NMR (¹H/¹³C chemical shifts for aromatic protons) . Thermal analysis (DSC/TGA) assesses stability, with decomposition typically above 200°C .

Advanced Research Questions

Q. How can computational methods predict the MAO-B inhibitory activity of brominated benzofurans?

  • Methodological Answer : Docking simulations (AutoDock Vina) using MAO-B crystal structures (PDB: 2V5Z) reveal that the bromophenyl group occupies the hydrophobic pocket near FAD, while the benzofuran core stabilizes π-π interactions with Tyr398 . DFT calculations (B3LYP/6-31G*) quantify charge transfer and HOMO-LUMO gaps, correlating with IC₅₀ values . Free energy perturbation (FEP) studies further refine substituent effects on binding affinity .

Q. What strategies optimize selectivity in enzyme inhibition for brominated benzofurans?

  • Methodological Answer : Substituent positioning is critical:

  • MAO-B selectivity : Bromine at the 4-phenyl position reduces steric clash with MAO-B’s Ile199, while methyl groups at benzofuran-C5 improve isoform selectivity (e.g., 10-fold over MAO-A) .
  • AChE inhibition : Electron-withdrawing groups (e.g., nitro) at C-5 enhance interactions with the catalytic triad (His447, Ser203) .
    Structure-activity relationship (SAR) studies combined with alanine-scanning mutagenesis validate key residues .

Q. How do green chemistry approaches improve benzofuran synthesis?

  • Methodological Answer : Metal-free protocols using organocatalysts (e.g., L-proline) or electrochemical methods reduce heavy metal waste . Solvent-free mechanochemical grinding (e.g., with K₂CO₃) achieves 85% yield in 30 minutes for benzofuran cyclization . For bromination, H₂O₂/NaBr in acetic acid avoids hazardous Br₂ .

Q. What is the role of bromine in modulating pharmacokinetic properties?

  • Methodological Answer : Bromine increases lipophilicity (logP +0.5), enhancing blood-brain barrier permeability (PAMPA assay) for CNS-targeted drugs . However, it may reduce aqueous solubility (measured via shake-flask method), requiring formulation adjustments (e.g., PEGylation) . Metabolic stability assays (microsomal incubation) show slower debromination compared to chloro analogs .

Q. Key Research Gaps

  • Limited in vivo data on this compound’s toxicity and bioavailability.
  • Mechanistic studies needed to clarify bromine’s role in DNA intercalation (via SPR or ITC) .

Properties

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

2-(4-bromophenyl)-3-phenyl-1-benzofuran

InChI

InChI=1S/C20H13BrO/c21-16-12-10-15(11-13-16)20-19(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22-20/h1-13H

InChI Key

PHKHASOVSMHRKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.